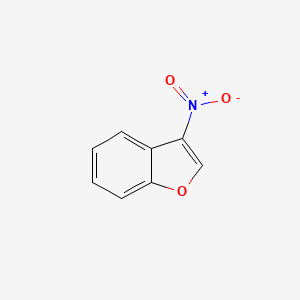

3-Nitrobenzofuran

Description

Chemical Significance and Historical Context

3-Nitrobenzofuran (C₈H₅NO₃) is a nitro-substituted benzofuran derivative that has garnered attention for its utility in organic synthesis and materials science. First reported in the mid-20th century, its synthesis and reactivity have been explored extensively due to the electron-withdrawing nitro group at the 3-position, which imparts unique electronic properties to the benzofuran scaffold. Historically, the compound emerged as a key intermediate in the development of heterocyclic chemistry, particularly in studies involving dearomatization reactions and cycloadditions. Early work by De Wit et al. (1981) demonstrated its reactivity with ynamines, leading to the formation of benzofuroisoxazoles and quinoline derivatives, highlighting its versatility in constructing complex heterocycles.

The Nenitzescu reaction, a classical method for synthesizing nitro-substituted heterocycles, has been adapted to produce this compound derivatives from β-nitroenamines and quinones. This reaction remains a cornerstone in accessing structurally diverse benzofuran-based compounds for pharmaceutical and agrochemical applications.

Structural Characteristics and Nomenclature

This compound features a fused bicyclic structure comprising a benzene ring and a furan moiety, with a nitro group (-NO₂) substituted at the 3-position (Figure 1). Its molecular formula is C₈H₅NO₃, with a molecular weight of 163.13 g/mol. The compound’s IUPAC name is 3-nitro-1-benzofuran, and it is alternatively referred to by its CAS registry number (75420-78-9).

Table 1: Key Structural and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅NO₃ | |

| Molecular Weight | 163.13 g/mol | |

| SMILES | C1=CC=C2C(=C1)C(=CO2)N+[O-] | |

| InChI Key | KWSVKHNOGGEYAO-UHFFFAOYSA-N | |

| CAS Number | 75420-78-9 |

The nitro group’s electron-withdrawing nature polarizes the benzofuran ring, making the 2- and 4-positions susceptible to nucleophilic attack. X-ray crystallography studies of related derivatives, such as benzofuro[3,2-c]isoxazoles, confirm the planarity of the fused ring system and the nitro group’s role in stabilizing transition states during reactions.

Current Research Trends and Academic Relevance

Recent advances in synthetic methodology have expanded the applications of this compound. Organocatalytic dearomative cycloadditions, for instance, enable the construction of tricyclic frameworks with high stereoselectivity, as demonstrated in reactions with isocyanoacetate esters. These transformations leverage the nitro group’s ability to activate the benzofuran ring for [3+2] cycloadditions, yielding products with potential bioactivity.

In materials science, this compound derivatives are being investigated as precursors for fluorescent probes and optoelectronic materials. For example, nitrobenzofurazan-crown ether hybrids exhibit tunable emission properties, making them candidates for sensor applications. Additionally, palladium-catalyzed cross-coupling reactions have enabled the functionalization of this compound at the 2-position, facilitating the synthesis of pharmacologically relevant scaffolds.

Table 2: Recent Applications of this compound Derivatives

| Application | Description | Source |

|---|---|---|

| Medicinal Chemistry | Antifungal agents via ketoxime derivatives | |

| Materials Science | Fluorescent crown ether hybrids | |

| Catalysis | Palladium-mediated C–H functionalization |

Ongoing research also explores nitration strategies to optimize the synthesis of this compound. Modern nitrating agents, such as 5-methyl-1,3-dinitro-1H-pyrazole, offer improved regioselectivity and milder reaction conditions compared to traditional nitric acid systems. These developments underscore the compound’s enduring relevance in both academic and industrial settings.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSVKHNOGGEYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506642 | |

| Record name | 3-Nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75420-78-9 | |

| Record name | 3-Nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzofuran typically involves the electrophilic nitration of unsubstituted benzofuran. This process can be carried out using nitrogen dioxide (N₂O₄) or nitric acid (HNO₃) as nitrating agents. For instance, the nitration of benzofuran with N₂O₄ in dichloromethane (CH₂Cl₂) at room temperature yields this compound along with other regioisomeric nitro derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the electrophilic nitration process mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Cycloaddition Reactions with Ynamines

3-Nitrobenzofuran reacts with ynamines (e.g., 1-phenyl-2-(1-pyrrolidinyl)acetylene) to form complex heterocyclic systems. The reaction pathway involves:

-

1,4-Dipolar Intermediate Formation : Nucleophilic addition of the ynamine to the C2–C3 double bond of this compound generates a 1,4-dipolar intermediate.

-

Divergent Pathways :

Key Data :

| Product | Yield (%) | Key Spectral Data (¹³C NMR, ppm) |

|---|---|---|

| Benzofuroisoxazole 6a | 12 | 112.33 (C-3a), 144.57 (C-3) |

| 1-Benzoxepin 9 | 27 | 158.68 (C=O), 144.78 (Ar–C) |

Dearomatization and Ring-Opening Reactions

The nitro group facilitates dearomatization of the furan ring, enabling unique transformations:

-

Hydrolysis to Acrylophenones : 1-Benzoxepin (9 ) undergoes hydrolysis in chloroform to form 2′-hydroxy-3-phenyl-3-(1-pyrrolidinylcarbonyl)acrylophenone (11 ) (80% yield) .

-

Mechanism :

Conditions : Prolonged exposure to silica gel or atmospheric moisture in chloroform .

Electrophilic Nitration and Synthetic Routes

This compound derivatives are synthesized via:

-

Nenitzescu Reaction : β-Nitroenamines react with quinones or quinone monoimines to yield 5-amino/hydroxy-3-nitrobenzofurans .

-

Palladium-Catalyzed Coupling : Reactions with o-alkynylphenols and nitroarenes form substituted benzofurans (e.g., 3-phenyl-5-nitrobenzofuran, 42–70% yields) .

Example Synthesis :

text3-(4-Methoxyphenyl)-5-nitrobenzofuran: Reactants: 4-methoxyphenylacetylene, this compound Catalyst: Pd/C, Mo(CO)₆ Yield: 70%[6]

Functionalization at the C3 Position

The nitro group enables selective functionalization:

-

Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl groups (e.g., 3-(4-bromophenyl)-5-nitrobenzofuran, 49% yield) .

-

Substituent Effects : Electron-withdrawing groups reduce yields, while electron-donating groups enhance reactivity .

Table: Substituent Impact on Yields

| Substituent | Yield (%) |

|---|---|

| 4-Methoxyphenyl | 70 |

| 4-Bromophenyl | 49 |

| 2-Fluorophenyl | 42 |

Mechanistic Insights and Stability

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Reaction Mechanisms and Transformations

3-Nitrobenzofuran is often utilized as a substrate in various chemical reactions, including cycloadditions and nitroaldol reactions. For instance, it has been shown to react with ynamines to produce complex heterocycles such as benzo-furo[3,2-c]isoxazoles. The reaction conditions significantly influence the yield and selectivity of the products formed from this compound, demonstrating its versatility in synthetic pathways .

Table 1: Summary of Reactions Involving this compound

1.2 Case Study: Synthesis of Benzofuro Derivatives

A recent study highlighted the synthesis of benzofuro derivatives via a one-pot nitroaldol condensation involving this compound and various carbonyl compounds. This method yielded significant amounts of desired products with moderate to good yields, showcasing the compound's utility in developing complex molecular architectures .

Medicinal Chemistry

2.1 Antihypertensive Applications

This compound derivatives have been investigated for their potential pharmacological properties. Notably, one derivative was synthesized as an intermediate in the production of saprisartan, an antihypertensive medication. The synthesis involved multiple steps starting from this compound, emphasizing its relevance in drug development processes .

Table 2: Pharmacological Applications of this compound Derivatives

| Compound | Application | Yield (%) | Reference |

|---|---|---|---|

| Saprisartan Intermediate | Antihypertensive | 63 | |

| Various benzofuran analogs | Anticancer agents | Variable |

Material Science

3.1 Functional Materials

The unique electronic properties of this compound make it a candidate for applications in material science, particularly in the development of organic semiconductors and sensors. Research has indicated that modifications to the nitro group can enhance the electronic characteristics of materials derived from this compound .

Mechanism of Action

The unique reactivity of 3-nitrobenzofuran is attributed to the direct conjugation between the oxygen atom in the furan ring and the electron-acceptor nitro group in the β-position. This conjugation leads to a strong polarization of the double bond and a decrease in the aromaticity of the five-membered heterocycle, giving it a push-pull character . This makes the compound sensitive to nucleophilic attack and capable of acting as a Michael acceptor.

Comparison with Similar Compounds

Structural Analogs: Substituted Benzofurans

Key Observations :

- Substituent Position : The position of the nitro group (C2 vs. C3) significantly influences electronic and steric properties. For instance, 3-NBF exhibits enhanced bioactivity compared to 2-NBF, likely due to optimized electron-withdrawing effects .

- Synthetic Flexibility : Alkoxy- and chloro-substituted derivatives (e.g., 3k, 3m) are synthesized via multicomponent methods, emphasizing modularity for tailored applications .

Reactivity in Diels-Alder Reactions

Both 3-NBF and 2-NBF act as dienophiles in polar DA reactions with dienes like isoprene and Danishefsky’s diene. However, their regioselectivity and reaction outcomes differ:

- 3-NBF: Participates in domino DA-elimination reactions, yielding dibenzofurans via nitrous acid elimination from [4+2] cycloadducts .

- 2-NBF : Shows analogous reactivity but may exhibit divergent regiochemical preferences due to nitro group orientation .

Table 2: Reactivity Comparison in DA Reactions

Dearomatization Potential

3-NBF shares reactivity with nitroaromatics like 3-nitroindoles in dearomative cycloadditions. For example, 3-NBF undergoes copper(I)-catalyzed (3 + 2) cycloaddition with propargylic nucleophiles, yielding cyclopenta[b]benzofurans in 82% yield . This parallels the behavior of 3-nitroindoles but contrasts with non-nitroaromatic benzofurans, which lack such reactivity.

Biological Activity

3-Nitrobenzofuran (C8H5NO3) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of Biological Activities

This compound exhibits a variety of biological activities, including:

- Antitumor Activity : The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

- Antibacterial Properties : It demonstrates significant antibacterial effects against various bacterial strains.

- Anti-inflammatory Effects : this compound has been reported to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antitumor Activity

Research indicates that this compound can act as a hypoxia-activated prodrug, targeting cancer cells in low-oxygen environments. This feature is particularly advantageous in cancer therapy where hypoxic conditions are prevalent.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results are summarized in Table 1.

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| ACHN | 2.74 | Induction of apoptosis |

| HCT15 | 2.37 | Inhibition of NF-κB signaling |

| MDA-MB-231 | 2.20 | Cell cycle arrest |

| NUGC-3 | 2.48 | Reactive oxygen species generation |

| PC-3 | 2.68 | Modulation of apoptotic pathways |

These findings suggest that this compound could be developed into a lead compound for further anticancer drug development .

Antibacterial Properties

The antibacterial activity of this compound has been investigated against various pathogens, revealing its potential as an effective antibacterial agent.

Research Findings on Antibacterial Activity

A study synthesized several derivatives of nitrobenzofurans and assessed their antibacterial properties. The results indicated that:

- This compound exhibited bacteriostatic activity comparable to nitrofurazone.

- It was effective against strains resistant to other antibiotics, highlighting its utility in treating resistant infections.

Table 2 summarizes the antibacterial efficacy against selected strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

| P. aeruginosa | 64 |

These results underscore the compound's potential role in antibiotic development .

Anti-inflammatory Mechanisms

This compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators such as iNOS and COX-2.

Mechanistic Insights

Research has shown that:

- The compound significantly reduces levels of pro-inflammatory cytokines like TNF-α and IL-1β.

- It acts by modulating the NF-κB pathway, which is crucial for inflammatory responses.

This makes it a promising candidate for treating chronic inflammatory conditions .

Q & A

Basic: What are the established synthetic routes for 3-Nitrobenzofuran, and what are their mechanistic considerations?

Answer:

A silver-catalyzed nitration/annulation of α-alkynyl arylols using tert-butyl nitrite (TBN) as a nitric oxide (NO) radical precursor is a prominent method. This reaction proceeds under mild, neutral conditions via in situ NO radical generation, enabling difunctionalization of internal alkynes to form the this compound scaffold. Key steps include radical initiation, cyclization, and nitro group incorporation. Alternative methods may involve electrophilic aromatic nitration, but regioselectivity challenges often necessitate directing groups. Optimizing catalyst loading (e.g., AgNO₃) and solvent polarity can enhance yields .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Answer:

Mass spectrometry (EI-MS) and nuclear magnetic resonance (NMR) are critical. For structural confirmation, compare experimental MS fragmentation patterns (e.g., molecular ion peak at m/z 213.18 for C₁₂H₇NO₃) with reference data from standardized libraries like NIST Chemistry WebBook. In NMR, the nitro group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns in aromatic regions. Cross-validate with infrared (IR) spectroscopy to confirm nitro (∼1520 cm⁻¹) and furan (∼1600 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in reported yields of this compound across different catalytic systems?

Answer:

Yield discrepancies often arise from variations in catalyst efficiency (e.g., Ag vs. Cu), solvent effects (polar vs. nonpolar), or competing side reactions. Systematic analysis using design of experiments (DoE) can isolate critical factors. For example, silver catalysts may favor radical pathways, while Brønsted acids promote electrophilic nitration. Purity of starting materials (e.g., α-alkynyl arylols) and reaction atmosphere (O₂ vs. inert gas) should also be controlled. Reviewing synthetic protocols from literature compilations helps identify reproducibility pitfalls .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Adopt hazard controls aligned with GHS guidelines:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Storage: Keep in airtight containers away from ignition sources.

- Waste disposal: Segregate nitroaromatic waste for professional treatment to prevent environmental contamination.

Emergency measures include rinsing exposed skin with water (15+ minutes) and administering oxygen if inhaled .

Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

Density functional theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., nitro group’s electrophilicity or furan’s π-system). Molecular orbital analysis (HOMO-LUMO gaps) predicts susceptibility to nucleophilic/electrophilic attacks. Transition state modeling for nitration/annulation reactions can clarify mechanistic pathways, aiding in catalyst design. Validate models with experimental kinetic data and isotopic labeling studies .

Basic: How can researchers optimize reaction conditions for synthesizing this compound to improve scalability?

Answer:

Key parameters include:

- Catalyst: Silver nitrate (1–5 mol%) balanced with cost and activity.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates.

- Temperature: 60–80°C balances reaction rate and side-product formation.

- Substrate ratio: Maintain a 1:1.2 molar ratio of arylol to TBN to avoid excess nitrating agent. Pilot-scale trials under controlled stirring and heating rates improve reproducibility .

Advanced: What are the implications of isotopic labeling studies in elucidating the nitration mechanism of benzofuran derivatives?

Answer:

Deuterium or ¹⁵N labeling at specific positions (e.g., nitro group or furan oxygen) tracks bond formation and mechanistic pathways. For example, ¹⁵N-TBN can confirm whether nitro groups originate from the nitrating agent or solvent. Kinetic isotope effects (KIE) reveal rate-determining steps, such as radical initiation versus cyclization. Such studies resolve ambiguities in proposed mechanisms, particularly in radical vs. ionic pathways .

Basic: How should researchers address discrepancies in melting point or spectral data for this compound across literature sources?

Answer:

Contaminants (e.g., unreacted starting materials) or polymorphic forms may cause variability. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Cross-check melting points with certified reference standards (e.g., Kanto Reagents’ 3-Nitrodibenzofuran, CAS 5410-97-9). Validate spectral data against peer-reviewed databases like PubChem or EPA DSSTox .

Advanced: How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Answer:

Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems using recyclable nanoparticles (e.g., Ag/TiO₂) reduce metal waste. Explore solvent-free mechanochemical methods or microwave-assisted reactions to lower energy consumption. Lifecycle assessment (LCA) metrics quantify improvements in E-factor and atom economy .

Basic: What are the best practices for documenting synthetic procedures and analytical data in publications?

Answer:

- Experimental Section: Detail catalyst loading, reaction times, and purification steps.

- Data Reporting: Include yield, purity (HPLC/% NMR), and spectral accession numbers (e.g., NIST MS# 340454).

- Reproducibility: Provide raw data (e.g., chromatograms) in supplementary materials.

- Safety: Explicitly state hazard mitigations to align with GHS standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.